シクロピロックス
概要
説明
シクロピロックスは、合成抗真菌剤であり、主に表在性真菌症の局所皮膚治療に使用されます。 特に白癬菌に効果があり、しばしばシクロピロックスオラミン、シクロピロックスのオラミン塩の形で使用されます . この化合物は、幅広い抗真菌活性を持ち、抗菌および抗炎症作用でも知られています .
科学的研究の応用
Ciclopirox has a wide range of scientific research applications, including:
作用機序
シクロピロックスの作用機序は多岐にわたり、複数の経路が含まれています。 シクロピロックスは、さまざまな真菌酵素の必須補因子である鉄やアルミニウムなどの3価のカチオンをキレート化することで、抗真菌効果を発揮します . このキレート化は、これらの酵素の正常な機能を阻害し、真菌の増殖を阻害します . さらに、シクロピロックスは、特定のカタラーゼおよびペルオキシダーゼ酵素を阻害することが示されており、これは抗真菌活性にさらに寄与しています .
類似の化合物との比較
シクロピロックスは、テルビナフィンやアモルフフィンなどの他の抗真菌剤と比較されることがよくあります。これらの化合物はすべて真菌感染症の治療に使用されますが、シクロピロックスにはいくつかのユニークな特性があります。
テルビナフィン: テルビナフィンは、爪白癬などの真菌感染症の治療によく使用される別の抗真菌剤です。
アモルフフィン: アモルフフィンは、爪白癬の治療のためにマニキュアによく使用される抗真菌剤です。 一方、シクロピロックスは、より幅広い活性を持ち、抗菌および抗炎症作用も示しています.
生化学分析
Biochemical Properties
Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .
Cellular Effects
Ciclopirox has been shown to inhibit non-small cell lung cancer (NSCLC) cell migration and invasion abilities through inhibiting the epithelial-mesenchymal transition, impairing cellular bioenergetics, and promoting reactive oxygen species to activate endoplasmic reticulum (ER) stress-induced apoptotic cell death .
Molecular Mechanism
It is thought to function by chelating cations, resulting in the degradation of fungal cells . It also has proposed anti-inflammatory properties . In contrast to the azoles and other antimycotic drugs, the mechanism of action of Ciclopirox is thought to involve the loss of function of certain catalase and peroxidase enzymes, as well as various other components of cellular metabolism .
Temporal Effects in Laboratory Settings
Ciclopirox is highly active in various biochemical reactions. It has been shown to have a high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Over time, this can lead to the degradation of fungal cells .
Metabolic Pathways
Ciclopirox undergoes extensive glucuronidation, which is the main metabolic pathway of the drug . This process involves the addition of a glucuronic acid group to Ciclopirox, making it more water-soluble and easier for the body to eliminate .
準備方法
合成経路および反応条件
シクロピロックスは、さまざまな方法で合成することができます。 一般的な方法の1つは、6-シクロヘキシル-1-ヒドロキシ-4-メチルピリジン-2(1H)-オンを適切な試薬と制御された条件下で反応させることです . シクロピロックスオラミンは、シクロピロックスとエタノールアミンを反応させて、オラミン塩を生成することによって調製されます .
工業生産方法
シクロピロックスオラミンは、一般的に、収率と純度を高くするための最適化された反応条件を用いた大規模合成によって工業的に製造されます。 このプロセスには、結晶化、ろ過、乾燥などの工程が含まれ、最終生成物を得ます .
化学反応の分析
反応の種類
シクロピロックスは、次のようなさまざまな化学反応を起こします。
一般的な試薬および条件
シクロピロックスの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主な生成物
シクロピロックスの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、シクロピロックスのさまざまな酸化、還元、および置換誘導体を含めることができます .
科学研究への応用
シクロピロックスは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Ciclopirox is often compared with other antifungal agents, such as terbinafine and amorolfine. While all these compounds are used to treat fungal infections, ciclopirox has some unique properties:
Terbinafine: Terbinafine is another antifungal agent that is commonly used to treat onychomycosis and other fungal infections.
Amorolfine: Amorolfine is an antifungal agent that is often used in nail lacquers for the treatment of onychomycosis. Ciclopirox, on the other hand, has a broader spectrum of activity and also exhibits antibacterial and anti-inflammatory properties.
特性
IUPAC Name |
6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKYRAXSEDYPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048564 | |
Record name | Ciclopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.41e+00 g/L | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport. | |
Record name | Ciclopirox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29342-05-0 | |
Record name | Ciclopirox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciclopirox [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclopirox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciclopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclopirox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
Record name | Ciclopirox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciclopirox | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ciclopirox?
A1: Ciclopirox is a synthetic antifungal agent that primarily acts by chelating trivalent metal cations, particularly iron (Fe3+). [, , ] This chelation inhibits iron-dependent enzymes crucial for various fungal cellular processes. [, ]
Q2: What are the downstream effects of Ciclopirox's iron chelation in fungi?
A2: Ciclopirox's iron chelation disrupts essential fungal metabolic processes, including: * Inhibition of metal-dependent enzymes: These enzymes are involved in detoxifying reactive oxygen species, ultimately increasing oxidative stress within the fungal cell. [, , ] * Disruption of mitochondrial electron transport: This affects energy production within the fungal cell. [, ] * Inhibition of intracellular transport: Ciclopirox alters cell membrane properties, hindering the transport of essential precursors. [] * Disruption of DNA repair mechanisms: Ciclopirox interferes with the cell's ability to repair damaged DNA. []
Q3: How does Ciclopirox affect bacterial growth?
A3: Ciclopirox displays antibacterial activity by affecting: * Galactose metabolism: It interferes with enzymes like UDP-galactose 4-epimerase (GalE) and galactose-1-phosphate uridylyltransferase (GalT), crucial for galactose salvage. [] * Lipopolysaccharide (LPS) biosynthesis: Ciclopirox alters the composition of LPS, an essential component of the bacterial outer membrane. [, ]
Q4: Does Ciclopirox affect bacterial virulence?
A4: Studies show that Ciclopirox can impact several virulence factors in Pseudomonas aeruginosa, including:
* **Hemolytic activity:** Ciclopirox inhibited hemolytic activity in 70% of the MDR P. aeruginosa clinical isolates tested. []* **Pyocyanin production:** Ciclopirox treatment reduced pyocyanin production in MDR P. aeruginosa clinical isolates. []* **Protease secretion:** Ciclopirox decreased protease secretion in 46% of the MDR P. aeruginosa clinical isolates tested. []* **Motility:** Both twitching and swarming motility were found to be lowered by ciclopirox in MDR P. aeruginosa clinical isolates. []* **Biofilm formation:** Ciclopirox treatment decreased biofilm formation in MDR P. aeruginosa clinical isolates by 1.5 to 4.5-fold. []
Q5: Have computational methods been used in Ciclopirox research?
A6: Yes, a fragment-based drug discovery (FBDD) approach, using the Auto Core Fragment in silico Screening (ACFIS) server, was employed to design novel Ciclopirox derivatives targeting the Hepatitis B virus (HBV) core protein. []
Q6: What were the findings of the FBDD study on Ciclopirox and HBV?
A7:* Identification of potent derivatives: The study identified 24 Ciclopirox derivatives with a higher binding affinity to the HBV core protein compared to the parent compound. []* QSAR model development: A quantitative structure-activity relationship (QSAR) model, with a predictive power of 88.99%, was developed based on four descriptors (ATS1p, nCs, Hy, F08[C-C]). []
Q7: How do structural modifications of Ciclopirox influence its activity?
A8: The FBDD study on Ciclopirox derivatives for HBV inhibition revealed that modifications to the parent structure can significantly influence binding affinity to the target protein. The QSAR model suggests that specific structural features contribute to the enhanced activity of the derivatives. []
Q8: What is the main metabolic pathway of Ciclopirox, and why is it significant?
A9: Glucuronidation is the primary metabolic pathway of Ciclopirox, making it distinct from many other antifungal agents that are metabolized by the cytochrome P450 system. This difference minimizes the risk of drug interactions with medications metabolized via the cytochrome P450 pathway. []
Q9: What formulations of Ciclopirox are available, and how do they influence its delivery?
A10: Ciclopirox is available in various formulations, including:* Cream: Ciclopirox olamine 1% cream effectively penetrates the skin and mucosae, making it suitable for treating dermatophytosis, pityriasis versicolor, seborrheic dermatitis, and cutaneous candidiasis. []* Lotion: Ciclopirox olamine 1% lotion demonstrates bioequivalence to the cream formulation and provides an alternative for patients who prefer a lotion's cosmetic elegance. []* Shampoo: Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [, ]* Nail lacquer: Ciclopirox 8% nail lacquer is specifically designed for treating onychomycosis. [, , , , , , , , ]* Nanoemulsions: Research indicates that formulating Ciclopirox as a nanoemulsion can enhance its antifungal activity and transdermal penetration compared to traditional solutions. [, ]
Q10: Have there been efforts to improve Ciclopirox nail lacquer formulation?
A11: Yes, researchers have explored incorporating lipid diffusion enhancers into ciclopirox nail lacquer. [] These enhancers were shown to significantly increase ciclopirox delivery to the deeper layers of the nail plate and nail bed in in vitro studies. []
Q11: What is P-3051, and how does it differ from the conventional Ciclopirox nail lacquer?
A12: P-3051 is an innovative 8% Ciclopirox nail lacquer formulation that utilizes hydroxypropyl chitosan (HPCH) as the film-forming agent instead of the standard lacquer base. [] In vitro and in vivo studies have shown that P-3051 achieves superior nail penetration and exhibits greater inhibitory effects on various fungal strains compared to the conventional Ciclopirox nail lacquer. []
Q12: What is the extent of Ciclopirox's percutaneous absorption after topical application?
A13: Studies on healthy human subjects revealed that percutaneous absorption of Ciclopirox, following topical application of a 1% cream formulation, is relatively low, accounting for approximately 1.3% of the applied dose. []
Q13: How is Ciclopirox distributed in the skin following topical application?
A14: Penetration studies on cadaverous skin indicate that the stratum corneum (the outermost layer of the skin) acts as a reservoir, retaining the highest concentration of Ciclopirox. Notably, Ciclopirox levels in the dermis (deeper skin layer) remained above the minimum inhibitory concentration (MIC) throughout the study period. []
Q14: How is Ciclopirox excreted from the body?
A15: Following topical application, Ciclopirox is mainly excreted unchanged in the urine with a biological half-life of 1.7 hours. [] This renal excretion route is consistent across different species, including dogs and humans. []
Q15: How does Ciclopirox interact with serum proteins?
A16: In humans, Ciclopirox demonstrates a high binding affinity to serum proteins, with approximately 96 ± 2% bound within a concentration range of 0.01–11.0 μg/mL. []
Q16: What is the extent of Ciclopirox's placental transfer?
A17: Studies in rats show that placental transfer of Ciclopirox is low. Despite significant absorption by the mother, radioactivity levels measured in fetal tissues remained consistently lower than those in maternal blood. []
Q17: What is the efficacy of Ciclopirox olamine 1% cream in treating superficial dermatophytosis?
A18: A study conducted at Dhaka Medical College Hospital demonstrated the efficacy and safety of Ciclopirox olamine 1% cream in treating dermatophytosis. [] The results showed significant improvements in clinical assessment scores and high mycological eradication rates in patients with tinea corporis and tinea cruris. []
Q18: How does Ciclopirox compare to other antifungal agents in treating tinea versicolor?
A19: Randomized, double-blind studies comparing Ciclopirox olamine 1% cream with a placebo and 1% clotrimazole cream in treating tinea versicolor demonstrated that Ciclopirox olamine cream exhibited significantly better clinical and mycological cure rates compared to both the placebo and clotrimazole cream. []
Q19: Is Ciclopirox olamine 1% lotion as effective as the cream formulation for treating fungal infections?
A20: Yes, in vivo studies conducted on guinea pigs and human volunteers demonstrated that Ciclopirox olamine 1% lotion exhibits comparable therapeutic efficacy to the cream formulation in treating experimental trichophytosis. [] A multicenter, double-blind clinical trial further confirmed the lotion's effectiveness and safety in treating various forms of tinea pedis. []
Q20: How effective is Ciclopirox shampoo in treating seborrheic dermatitis of the scalp?
A21: A multicenter, randomized, double-blind, vehicle-controlled study demonstrated that Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [] The study showed that applying the shampoo once or twice weekly for four weeks resulted in significantly higher response rates compared to the vehicle. [] Furthermore, continuing treatment once weekly or every two weeks effectively prevented relapses. []
Q21: How effective is Ciclopirox nail lacquer in treating onychomycosis?
A22: While Ciclopirox 8% nail lacquer is approved for onychomycosis treatment, clinical trial results have shown relatively low complete cure rates. [, , ] Factors like nail penetration challenges and patient adherence to the prolonged treatment regimen contribute to these modest outcomes. [, ]
Q22: Has Ciclopirox resistance been reported clinically?
A23: A significant advantage of Ciclopirox is the absence of reported clinical resistance despite its long history of use (over two decades). [] This can be attributed to its unique multi-level mechanism of action, targeting various cellular processes that make it difficult for fungi to develop resistance. []
Q23: What is the safety profile of topically applied Ciclopirox?
A24: Ciclopirox is generally well-tolerated when applied topically. [, , , ] The most frequently reported side effects are mild and transient, typically localized to the application site. These may include:* Erythema (redness) [, ]* Application site reactions []* Burning sensation [, ]* Pruritus (itching) [, ]
Q24: Is Ciclopirox ototoxic?
A25: A study on guinea pigs investigated the potential ototoxic effects of Ciclopirox solution applied directly to the middle ear. [] The results showed no significant changes in auditory brainstem response (ABR) thresholds, indicating that Ciclopirox did not cause hearing loss in this animal model. []
Q25: What strategies are being explored to improve the delivery of Ciclopirox to target tissues?
A26: The development of Ciclopirox nanoemulsions shows promise in enhancing transdermal delivery. [] Additionally, researchers are investigating lipid diffusion enhancers in nail lacquer formulations to improve drug penetration into the nail plate and nail bed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。